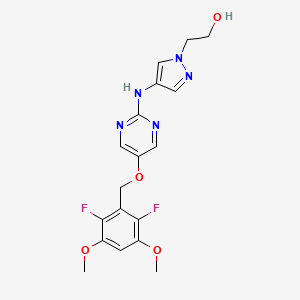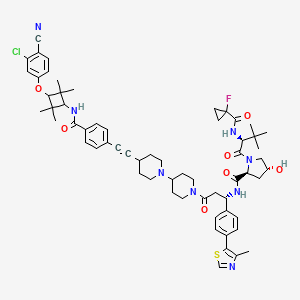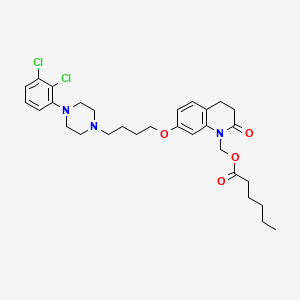
ASP5878
Descripción general
Descripción
ASP5878 es un nuevo inhibidor de los receptores del factor de crecimiento de fibroblastos 1, 2, 3 y 4. Ha mostrado un potencial significativo en la inhibición del crecimiento del carcinoma hepatocelular que expresa el factor de crecimiento de fibroblastos 19 . Este compuesto se encuentra actualmente en desarrollo y ha demostrado resultados prometedores en estudios preclínicos .
Aplicaciones Científicas De Investigación
ASP5878 tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto herramienta para estudiar la inhibición de los receptores del factor de crecimiento de fibroblastos.
Biología: Se utiliza para investigar el papel de los receptores del factor de crecimiento de fibroblastos en varios procesos biológicos.
Mecanismo De Acción
ASP5878 ejerce sus efectos inhibiendo la actividad quinasa de los receptores del factor de crecimiento de fibroblastos 1, 2, 3 y 4. Esta inhibición evita la fosforilación de estos receptores y sus moléculas de señalización aguas abajo, lo que lleva a la supresión del crecimiento celular y la inducción de apoptosis en las células cancerosas . Los objetivos moleculares de this compound incluyen los receptores del factor de crecimiento de fibroblastos, y las vías involucradas están relacionadas principalmente con el crecimiento, la diferenciación y la supervivencia celular .
Análisis Bioquímico
Biochemical Properties
ASP5878 potently inhibits the tyrosine kinase activities of recombinant FGFR 1, 2, 3, and 4 . It interacts with these receptors, inhibiting their kinase activity and thus disrupting the downstream signaling pathways involved in cell growth, differentiation, and survival .
Cellular Effects
This compound has shown to have significant effects on various types of cells. In hepatocellular carcinoma (HCC) cell lines overexpressing FGF-19, this compound inhibited FGFR 4 phosphorylation, induced apoptosis, and demonstrated potent antiproliferative activity . It also suppressed the growth of the fibroblast growth factor 19–expressing hepatocellular carcinoma cell lines .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting FGFR 4 kinase activity . This inhibition disrupts the phosphorylation of FGFR 4 and its downstream signaling molecules, leading to the induction of apoptosis .
Temporal Effects in Laboratory Settings
This compound has shown sustained effects over time in laboratory settings. In a subcutaneous xenograft mouse model using Hep3B2.1-7, oral administration of this compound at 3 mg/kg induced sustained tumor regression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In a study, this compound elongated the bone of achondroplasia model male mice at the dose of 300 μg/kg
Metabolic Pathways
Given its role as an FGFR inhibitor, it is likely to interact with enzymes or cofactors involved in FGFR-related signaling pathways .
Subcellular Localization
Given its role as an FGFR inhibitor, it is likely to be found in areas of the cell where FGFRs are located, such as the cell membrane and possibly within the cell where intracellular portions of the FGFRs are located .
Métodos De Preparación
La síntesis de ASP5878 implica varios pasos, incluida la preparación de intermediarios y las reacciones de acoplamiento finales. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se divulgan públicamente. Se sabe que el compuesto se sintetiza a través de una serie de reacciones químicas que involucran el uso de varios reactivos y catalizadores . Los métodos de producción industrial para this compound tampoco están disponibles públicamente, pero probablemente involucran técnicas de síntesis a gran escala que se utilizan comúnmente en la industria farmacéutica .
Análisis De Reacciones Químicas
ASP5878 se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Comparación Con Compuestos Similares
ASP5878 es único en su capacidad de inhibir múltiples receptores del factor de crecimiento de fibroblastos con alta potencia. Los compuestos similares incluyen:
Erdafitinib: Otro inhibidor de los receptores del factor de crecimiento de fibroblastos, pero con perfiles de selectividad y potencia diferentes.
Infigratinib: Un inhibidor selectivo de los receptores del factor de crecimiento de fibroblastos 1, 2 y 3, pero no 4.
This compound destaca por su amplia inhibición de los cuatro receptores del factor de crecimiento de fibroblastos y sus posibles aplicaciones terapéuticas en el carcinoma hepatocelular .
Propiedades
IUPAC Name |
2-[4-[[5-[(2,6-difluoro-3,5-dimethoxyphenyl)methoxy]pyrimidin-2-yl]amino]pyrazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N5O4/c1-27-14-5-15(28-2)17(20)13(16(14)19)10-29-12-7-21-18(22-8-12)24-11-6-23-25(9-11)3-4-26/h5-9,26H,3-4,10H2,1-2H3,(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZZYOJYLLNBTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1F)COC2=CN=C(N=C2)NC3=CN(N=C3)CCO)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1453208-66-6 | |
| Record name | ASP-5878 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1453208666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ASP-5878 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0Z095LL72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605555.png)
![(2S)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide](/img/structure/B605557.png)

![7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine](/img/structure/B605561.png)
![5-[[5-(6,13-dimethyl-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaenyl)-2-oxo-4-sulfanylidenepyrimidin-1-yl]methyl]-N-(2H-tetrazol-5-yl)furan-2-carboxamide](/img/structure/B605563.png)




